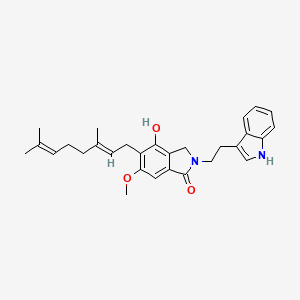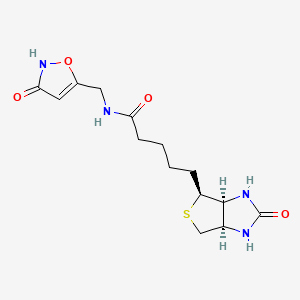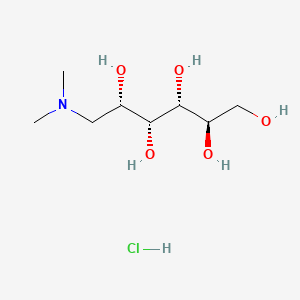
N,N-Dimethyl-D-glucamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-D-glucamine Hydrochloride is a chemical compound with the molecular formula C8H19NO5·HClThis compound is primarily used in the field of infectious disease research and as an antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-D-glucamine Hydrochloride typically involves the reaction of D-glucose with dimethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is subsequently treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-D-glucamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted glucamine derivatives.
Scientific Research Applications
N,N-Dimethyl-D-glucamine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various compounds.
Biology: Employed in the study of cellular processes and as a buffer in biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of N,N-Dimethyl-D-glucamine Hydrochloride involves its interaction with cellular components. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial effects. The compound targets specific molecular pathways, including the inhibition of protein synthesis and interference with cell membrane integrity .
Comparison with Similar Compounds
N,N-Dimethylglycine Hydrochloride: Similar in structure but differs in its applications and mechanism of action.
Glucosamine Hydrochloride: Shares a similar glucamine backbone but has different functional groups and uses
Uniqueness: N,N-Dimethyl-D-glucamine Hydrochloride is unique due to its specific antimicrobial properties and its use in infectious disease research. Its ability to interact with cellular components and disrupt cellular processes sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H20ClNO5 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-6-(dimethylamino)hexane-1,2,3,4,5-pentol;hydrochloride |
InChI |
InChI=1S/C8H19NO5.ClH/c1-9(2)3-5(11)7(13)8(14)6(12)4-10;/h5-8,10-14H,3-4H2,1-2H3;1H/t5-,6+,7+,8+;/m0./s1 |
InChI Key |
LQHDEGQXAYWMIZ-ANJNCBFHSA-N |
Isomeric SMILES |
CN(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.Cl |
Canonical SMILES |
CN(C)CC(C(C(C(CO)O)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)
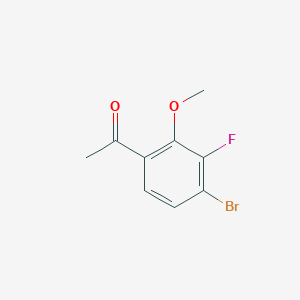
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
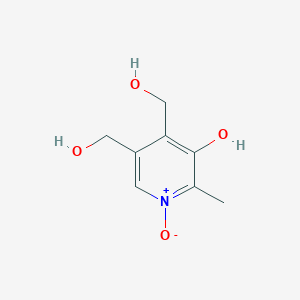
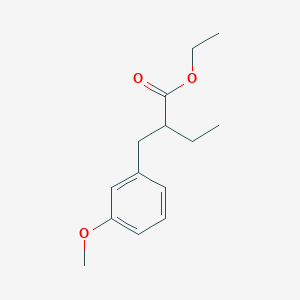
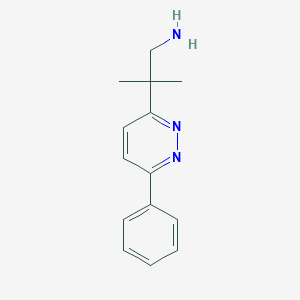

![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)
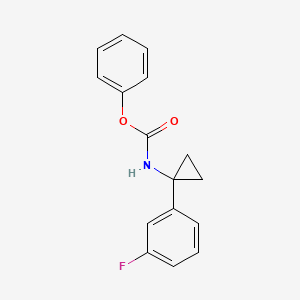
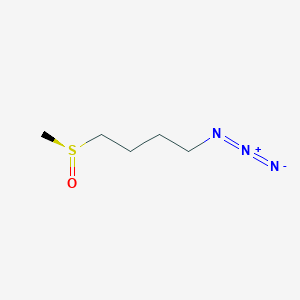
![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)

